6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c17-6-5-15-1-3-16(4-2-15)11(19)8-9-7-10(18)14-12(20)13-9/h7,17H,1-6,8H2,(H2,13,14,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRQJMZBBVCGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CC2=CC(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of piperazine derivatives with suitable electrophiles. One common method involves the reaction of 1-(2-hydroxyethyl)piperazine with ethyl chloroformate to form the intermediate, which is then reacted with a suitable pyrimidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the tetrahydropyrimidine moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields ketones or aldehydes, while reduction of the carbonyl groups results in alcohols .
Scientific Research Applications
6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as a buffer in biological experiments due to its ability to maintain stable pH levels.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. The hydroxyethyl group and the piperazine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
*Calculated based on molecular formula.
Key Observations:
- Piperazine vs. Piperidine : Piperazine-containing analogs (e.g., target compound, ) exhibit higher basicity, favoring salt formation and improved solubility, whereas piperidine derivatives (e.g., ) may have reduced polarity .
- Substituent Effects : The hydroxyethyl group in the target compound contrasts with nitrobenzenesulfonyl () or chlorophenyl () groups, which introduce steric hindrance or electronic effects, respectively.
Pharmacological and Functional Comparisons
Antioxidant Activity:
Tetrahydropyrimidine-dione derivatives, such as 6-methyl-2-thioxo analogs, have demonstrated radical scavenging activity. For example, compound 3c in showed an IC50 of 0.6 mg/mL in diphenyl picrylhydrazine assays.
Receptor Binding and Selectivity:
- Piperazine-linked compounds (e.g., ) often target serotonin or dopamine receptors due to their structural similarity to neurotransmitters.
- The chlorophenyl group in may enhance affinity for G-protein-coupled receptors, whereas the hydroxyethyl group in the target compound could favor interactions with hydrophilic binding pockets.
Metabolic Stability:
Methyl-substituted analogs (e.g., ) show increased resistance to cytochrome P450 oxidation compared to hydroxyethyl derivatives, which may undergo faster clearance .
Physicochemical Properties
Table 2: Solubility and Stability Trends
*Predicted using fragment-based methods.
Biological Activity
6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities supported by empirical data and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C13H18N4O3
- Molecular Weight : 278.31 g/mol
- IUPAC Name : 6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Tetrahydropyrimidine Core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Substitution Reactions : The introduction of the piperazine ring and hydroxyethyl group occurs through nucleophilic substitution methods.
- Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Antimicrobial Activity
Research indicates that tetrahydropyrimidines exhibit significant antimicrobial properties. A study evaluating various derivatives showed that compounds similar to our target exhibited MIC values ranging from 0.20 to 3.25 mg/mL against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans). The most potent derivatives demonstrated MIC values as low as 0.20 mg/mL against Trichophyton mentagrophytes .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.20 | Trichophyton mentagrophytes |
| Compound B | 0.50 | Staphylococcus aureus |
| Compound C | 1.00 | E. coli |
Anticancer Activity
The compound has shown promising anticancer activity in vitro against several cancer cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). The best-performing analogs exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer agents .
The biological activity of 6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : It may also act on various receptors affecting signaling pathways related to cell survival and apoptosis.
Case Studies
Several studies have explored the biological activity of related tetrahydropyrimidine compounds:
- Study on Antimicrobial Efficacy : A recent investigation into a series of tetrahydropyrimidines revealed that modifications in the piperazine moiety significantly enhanced antimicrobial potency .
- Anticancer Research : Another study demonstrated that specific substitutions on the tetrahydropyrimidine scaffold improved selectivity towards cancer cells while minimizing cytotoxicity towards normal cells .
Q & A
Q. What are the optimal synthetic routes for 6-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the tetrahydropyrimidine core via Biginelli-like reactions using substituted urea/thiourea and β-keto esters under acidic conditions .
- Functionalization : Introduction of the 2-oxoethyl-piperazine moiety through nucleophilic substitution or coupling reactions (e.g., alkylation of piperazine derivatives with bromoacetyl intermediates) .
- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) and recrystallization (ethanol/water) are standard for isolating high-purity product.
Q. How should researchers characterize the compound’s structural integrity and purity?
Key analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm; tetrahydropyrimidine NH at δ 9.0–10.0 ppm) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., calculated [M+H]⁺ = ~435.2) .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) for purity assessment (>95%) .
Q. What in vitro assays are suitable for initial biological screening?
- Receptor Binding Assays : Screen for affinity toward serotonin/dopamine receptors (common targets for piperazine-containing compounds) using radiolabeled ligands .
- Enzyme Inhibition Studies : Evaluate activity against phosphodiesterases (PDEs) or kinases using fluorescence-based kits .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative potential .
Advanced Research Questions
Q. How can structural modifications resolve contradictory bioactivity data in related analogs?
Example: Discrepancies in receptor binding between fluorophenyl- and methoxyphenyl-substituted analogs :
- Strategy : Perform comparative molecular docking (e.g., using AutoDock Vina) to analyze interactions with target receptors (e.g., 5-HT₁A).
- Key Findings : Fluorophenyl groups enhance hydrophobic interactions, while methoxy groups may sterically hinder binding .
- Validation : Synthesize derivatives with hybrid substituents (e.g., 4-fluoro-3-methoxyphenyl) and reassess activity .
Q. What experimental approaches elucidate the compound’s metabolic stability?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Data Interpretation : Hydroxyethyl-piperazine moieties may undergo oxidation to carboxylic acids, reducing half-life .
Q. How can researchers address low aqueous solubility in pharmacological studies?
- Formulation Strategies :
- Use co-solvents (e.g., DMSO/PEG 400) for in vitro assays .
- Develop nanocrystal or liposomal formulations for in vivo delivery .
- Structural Optimization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions .
Data Contradiction Analysis
Q. Why do similar analogs exhibit divergent antimicrobial vs. anticancer activities?
- Hypothesis : The tetrahydropyrimidine core’s electronics (e.g., electron-withdrawing oxo groups) influence DNA intercalation vs. enzyme inhibition .
- Testing :
- Antimicrobial : MIC assays against Gram+/Gram– bacteria .
- Anticancer : Apoptosis assays (Annexin V/PI staining) .
- Outcome : Analogs with electron-deficient cores show stronger anticancer activity due to topoisomerase inhibition .
Comparative Structural Analysis
Q. How does this compound compare to structurally related piperazine-tetrahydropyrimidine hybrids?
| Feature | This Compound | Analog (e.g., 6-[4-(2-methoxyphenyl)piperazin-1-yl] derivatives) |
|---|---|---|
| Substituent | 2-Hydroxyethyl-piperazine | 4-Methoxyphenyl-piperazine |
| Bioactivity | Moderate PDE4 inhibition (IC₅₀ = 1.2 µM) | Stronger 5-HT₁A binding (Kᵢ = 8 nM) |
| Solubility | Low (LogP = 2.8) | Moderate (LogP = 2.1) |
| Metabolic Stability | t₁/₂ = 45 min (human microsomes) | t₁/₂ = 90 min |
| Data derived from . |
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted reactions to reduce reaction times (e.g., 30 min vs. 12 hr conventional) .
- SAR Studies : Use fragment-based drug design (FBDD) to systematically vary substituents on the piperazine and pyrimidine rings .
- Data Reproducibility : Validate biological assays with positive controls (e.g., sildenafil for PDE5 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
